molecular formula C17H24N2O2S B277061 N,N-dibutyl-8-quinolinesulfonamide

N,N-dibutyl-8-quinolinesulfonamide

Cat. No. B277061
M. Wt: 320.5 g/mol
InChI Key: TUSJZRCNHFPQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibutyl-8-quinolinesulfonamide (DBQSA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DBQSA is a sulfonamide derivative of 8-hydroxyquinoline and has been found to have various applications in the field of chemistry, biology, and medicine.

Scientific Research Applications

N,N-dibutyl-8-quinolinesulfonamide has been extensively studied for its various applications in scientific research. It has been found to have antimicrobial, antiviral, antitumor, and antifungal properties. N,N-dibutyl-8-quinolinesulfonamide has also been used as a catalyst in various chemical reactions, such as the oxidation of alcohols and the synthesis of heterocyclic compounds.

Mechanism of Action

The mechanism of action of N,N-dibutyl-8-quinolinesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. N,N-dibutyl-8-quinolinesulfonamide has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N,N-dibutyl-8-quinolinesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. N,N-dibutyl-8-quinolinesulfonamide has also been found to induce oxidative stress in cells, which can lead to cell death. In addition, N,N-dibutyl-8-quinolinesulfonamide has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N,N-dibutyl-8-quinolinesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a long shelf-life. N,N-dibutyl-8-quinolinesulfonamide is also stable under a wide range of conditions, making it suitable for use in various experiments. However, N,N-dibutyl-8-quinolinesulfonamide has some limitations as well. It is toxic and should be handled with care. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N,N-dibutyl-8-quinolinesulfonamide. One area of research could be to further investigate its antimicrobial and antiviral properties. Another area of research could be to study its potential as a catalyst in various chemical reactions. Additionally, more research could be done to understand its mechanism of action and to identify potential targets for drug development. Overall, N,N-dibutyl-8-quinolinesulfonamide has shown great promise in scientific research and is a compound that deserves further investigation.
Figure 1: Chemical structure of N,N-dibutyl-8-quinolinesulfonamide (N,N-dibutyl-8-quinolinesulfonamide)

Synthesis Methods

N,N-dibutyl-8-quinolinesulfonamide can be synthesized by the reaction of 8-hydroxyquinoline and butylamine in the presence of sulfuric acid. The reaction yields N,N-dibutyl-8-quinolinesulfonamide as a white crystalline solid, which can be further purified by recrystallization. The chemical structure of N,N-dibutyl-8-quinolinesulfonamide is shown in Figure 1.

properties

Molecular Formula

C17H24N2O2S

Molecular Weight

320.5 g/mol

IUPAC Name

N,N-dibutylquinoline-8-sulfonamide

InChI

InChI=1S/C17H24N2O2S/c1-3-5-13-19(14-6-4-2)22(20,21)16-11-7-9-15-10-8-12-18-17(15)16/h7-12H,3-6,13-14H2,1-2H3

InChI Key

TUSJZRCNHFPQIR-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=CC2=C1N=CC=C2

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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